4-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-(2-thienylmethyl)amine is a complex organic compound that features a pyrimidine ring substituted with a methoxyphenyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-(2-thienylmethyl)amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 3-methoxybenzaldehyde and trifluoromethyl ketone.
Substitution Reactions:
Final Coupling: The final step involves coupling the substituted pyrimidine with an amine group to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as scaling up the reactions in continuous flow reactors to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-(2-thienylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or the thienylmethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, nucleophiles, and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-(2-thienylmethyl)amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of N-[4-(3-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-(2-thienylmethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the methoxyphenyl group play crucial roles in modulating the compound’s binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(3-Cyanophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-(2-thienylmethyl)amine
- N-[4-(3-Fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-(2-thienylmethyl)amine
- N-[4-(3-Chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-(2-thienylmethyl)amine
Uniqueness
N-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-(2-thienylmethyl)amine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds that may have different substituents, such as cyano, fluoro, or chloro groups, leading to variations in their chemical behavior and biological activity.
Properties
Molecular Formula |
C17H14F3N3OS |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
4-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C17H14F3N3OS/c1-24-12-5-2-4-11(8-12)14-9-15(17(18,19)20)23-16(22-14)21-10-13-6-3-7-25-13/h2-9H,10H2,1H3,(H,21,22,23) |
InChI Key |
RGGHWOWEPXEZGD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC(=N2)NCC3=CC=CS3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.